molecular formula C39H72O4 B13400041 1,3-Propanediyl dioleate CAS No. 821-69-2

1,3-Propanediyl dioleate

Cat. No.: B13400041
CAS No.: 821-69-2
M. Wt: 605.0 g/mol
InChI Key: DAGUWHQPUZIHIC-CLFAGFIQSA-N
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Description

1,3-Propanediyl dioleate, also known as 1,3-dioleoylpropane-1,3-diol, is an ester derived from the reaction of 1,3-propanediol and oleic acid. This compound is characterized by its long-chain fatty acid esters, which contribute to its unique physical and chemical properties. It is commonly used in various industrial applications due to its stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Propanediyl dioleate is synthesized through the esterification of 1,3-propanediol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize high-efficiency reactors and catalysts to achieve high yields and purity. The use of biocatalysts, such as lipases, has also been explored to produce this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediyl dioleate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the oleate chains can be oxidized to form epoxides or hydroxylated products.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

1,3-Propanediyl dioleate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-propanediyl dioleate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 1,3-propanediol and oleic acid, which can then participate in metabolic pathways. The compound’s long-chain fatty acid esters can also interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

1,3-Propanediyl dioleate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable in both scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development in new areas.

Properties

CAS No.

821-69-2

Molecular Formula

C39H72O4

Molecular Weight

605.0 g/mol

IUPAC Name

3-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate

InChI

InChI=1S/C39H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-37H2,1-2H3/b19-17-,20-18-

InChI Key

DAGUWHQPUZIHIC-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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